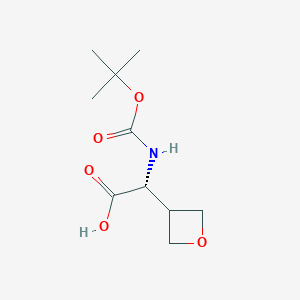

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

CAS No.:

Cat. No.: VC13592522

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO5 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

| Standard InChI Key | ZGLWUVSYEVUTKH-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol) and features:

-

An (R)-configured stereocenter at the α-carbon.

-

A tert-butoxycarbonyl (Boc)-protected amino group.

-

A 3-oxetanyl ring substituent.

-

A carboxylic acid functional group.

The stereochemical assignment is confirmed by its enantiomeric purity, with the (S)-enantiomer listed under CAS No. 1932299-93-8 . The Boc group enhances solubility and stability during synthetic manipulations, while the oxetane ring imposes conformational rigidity, a property leveraged in drug design .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1889289-71-7 | |

| Molecular Weight | 231.25 g/mol | |

| Solubility | Soluble in DMSO, MeOH, CHCl₃ | |

| Storage Conditions | -80°C (6 months), -20°C (1 mo) | |

| Chiral Purity | ≥97% (HPLC) |

Synthesis and Stability Considerations

Synthetic Routes

The compound is typically synthesized via stereoselective alkylation or enzymatic resolution. A representative pathway involves:

-

Oxetane Ring Formation: Cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol under basic conditions .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

-

Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer .

Stability and Isomerization

Oxetane-carboxylic acids are prone to lactonization under ambient storage or mild heating. For example, (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid isomerizes to a γ-lactone via intramolecular esterification, with conversion rates reaching 50% after one year at room temperature . This reactivity necessitates cold storage (-80°C) and rapid utilization post-synthesis.

Table 2: Stability Data Under Various Conditions

| Condition | Degradation Rate | Product |

|---|---|---|

| Room Temperature (1 yr) | 50% | Lactone |

| 50°C (dioxane/H₂O, 2 h) | 100% | Lactone |

| -80°C (6 months) | <5% | Stable |

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a carbonyl bioisostere, improving metabolic stability and reducing lipophilicity. In a comparative study, oxetane-containing analogs exhibited:

-

4–76-fold higher aqueous solubility vs. gem-dimethyl counterparts .

-

Reduced CYP3A4-mediated oxidation due to lowered logP values .

Conformational Constraints

The rigid oxetane ring enforces specific torsional angles, mimicking peptide β-turns in oligomers. For instance, oligomers of oxetane β-amino acids adopt 10-membered hydrogen-bonded motifs, akin to natural α-peptide secondary structures .

Recent Advances in Photoredox Applications

Visible-light photoredox catalysis has emerged as a key method for functionalizing oxetane-carboxylic acids. A 2025 study demonstrated decarboxylative alkylation of (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid under blue LED irradiation, enabling C–C bond formation without UV light . This approach bypasses traditional Paternò-Büchi reactions, offering milder conditions and higher diastereoselectivity.

Key Mechanistic Insights :

-

Hydrogen-bonding interactions between the oxetane oxygen and solvent dictate reaction pathways.

-

Steric effects from the Boc group suppress radical dimerization, favoring cross-coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume